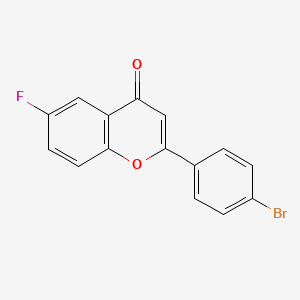

4'-Bromo-6-fluoroflavone

Vue d'ensemble

Description

4’-Bromo-6-fluoroflavone is a synthetic flavone compound characterized by the presence of bromine and fluorine atoms on its flavone backbone. Flavones are a class of natural products with a wide range of pharmacological properties, including antioxidant, antitumor, and antimicrobial activities . The unique substitution pattern of 4’-Bromo-6-fluoroflavone makes it an interesting subject for scientific research and potential therapeutic applications .

Méthodes De Préparation

The synthesis of 4’-Bromo-6-fluoroflavone can be achieved through various methods. One efficient approach involves the modified Baker–Venkataraman reaction. In this method, 2-hydroxyacetophenone derivatives are treated with 4-substituted aroyl chlorides in the presence of potassium carbonate and pyridine in acetone/water mixture . This one-pot procedure yields 4’-substituted flavones in high yields (≥70%) under mild conditions .

Analyse Des Réactions Chimiques

4’-Bromo-6-fluoroflavone undergoes several types of chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can participate in nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.

Oxidation Reactions: The flavone core can be oxidized using strong oxidants such as iodine or potassium permanganate.

Reduction Reactions: The carbonyl group in the flavone structure can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

Applications De Recherche Scientifique

Chemistry: It serves as a building block for the synthesis of more complex flavonoid derivatives.

Biology: Its unique structure allows it to interact with biological targets, making it a candidate for studying enzyme inhibition and receptor binding.

Medicine: Due to its potential anticancer and antimicrobial properties, it is being investigated for therapeutic applications.

Industry: It can be used in the development of new materials with specific chemical properties.

Mécanisme D'action

The mechanism of action of 4’-Bromo-6-fluoroflavone involves its interaction with various molecular targets. It can inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with specific binding sites. The presence of bromine and fluorine atoms enhances its binding affinity and specificity towards these targets .

Comparaison Avec Des Composés Similaires

4’-Bromo-6-fluoroflavone can be compared with other flavone derivatives such as:

4’-Chloro-6-fluoroflavone: Similar in structure but with a chlorine atom instead of bromine, which may alter its reactivity and biological activity.

4’-Bromo-6-chloroflavone: Contains both bromine and chlorine atoms, offering different chemical and biological properties.

4’-Fluoro-6-bromoflavone: The positions of bromine and fluorine are swapped, which can affect its chemical behavior and interactions.

These comparisons highlight the uniqueness of 4’-Bromo-6-fluoroflavone in terms of its specific substitution pattern and the resulting chemical and biological properties.

Activité Biologique

4'-Bromo-6-fluoroflavone is a synthetic flavone compound that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds, supported by research findings and case studies.

Overview of this compound

The compound is characterized by the presence of bromine and fluorine substituents on the flavone backbone, which enhances its binding affinity to biological targets. Flavones are known for their wide-ranging pharmacological properties, including antioxidant, antitumor, and antimicrobial activities.

The biological activity of this compound primarily involves:

- Enzyme Inhibition : It can inhibit various enzymes by binding to their active sites. The presence of bromine and fluorine increases its specificity towards these targets.

- Receptor Modulation : The compound interacts with specific receptors, potentially altering their activity.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties:

- Induction of Phase II Enzymes : It significantly induces quinone reductase (QR) activity in cultured murine hepatoma cells, demonstrating a concentration-dependent effect with an effective concentration (EC) of 10 nM .

- Inhibition of Tumor Growth : In studies involving Sprague Dawley rats treated with DMBA (7,12-dimethylbenz[a]anthracene), dietary administration of the compound inhibited mammary tumor incidence and multiplicity while increasing tumor latency .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other flavonoid derivatives:

| Compound | Key Differences | Biological Activity |

|---|---|---|

| 4'-Chloro-6-fluoroflavone | Chlorine instead of bromine | Varies in reactivity; specific activities not well-documented |

| 4'-Bromo-6-chloroflavone | Contains both bromine and chlorine | Offers different chemical properties |

| 4'-Fluoro-6-bromoflavone | Positions of substituents swapped | Affects chemical behavior and interactions |

This table illustrates how substitutions on the flavone structure can influence biological properties.

Case Studies

- Cancer Chemoprevention Study : A study involving female Sprague Dawley rats demonstrated that dietary administration of this compound significantly inhibited mammary tumor development induced by DMBA. The study highlighted the compound's ability to enhance detoxification pathways through enzyme induction .

- Enzyme Activity Evaluation : In vitro assessments showed that this compound effectively inhibited cytochrome P4501A1-mediated ethoxyresorufin-O-deethylase activity with an IC50 value of 0.86 μM, indicating its potential as a chemopreventive agent against carcinogens .

Propriétés

IUPAC Name |

2-(4-bromophenyl)-6-fluorochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H8BrFO2/c16-10-3-1-9(2-4-10)15-8-13(18)12-7-11(17)5-6-14(12)19-15/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPPDUZHGCWBFMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70381010 | |

| Record name | 4'-Bromo-6-fluoroflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

213894-80-5 | |

| Record name | 4'-Bromo-6-fluoroflavone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70381010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.